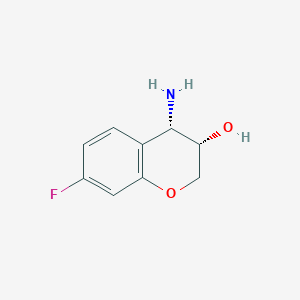

(3S,4S)-4-Amino-7-fluorochroman-3-OL

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H10FNO2 |

|---|---|

Molecular Weight |

183.18 g/mol |

IUPAC Name |

(3S,4S)-4-amino-7-fluoro-3,4-dihydro-2H-chromen-3-ol |

InChI |

InChI=1S/C9H10FNO2/c10-5-1-2-6-8(3-5)13-4-7(12)9(6)11/h1-3,7,9,12H,4,11H2/t7-,9+/m1/s1 |

InChI Key |

JJFSXIINVCCISU-APPZFPTMSA-N |

Isomeric SMILES |

C1[C@H]([C@H](C2=C(O1)C=C(C=C2)F)N)O |

Canonical SMILES |

C1C(C(C2=C(O1)C=C(C=C2)F)N)O |

Origin of Product |

United States |

Chroman Scaffold: Foundational Principles and Research Context

Significance of the Dihydrobenzopyran Ring System in Chemical Biology

The chroman ring system, also known as dihydrobenzopyran, is a heterocyclic chemical structure that is a core component of numerous biologically active compounds. This scaffold is considered a "privileged structure" in medicinal chemistry because its framework is able to bind to a variety of biological targets, serving as a versatile template for drug design. nih.govnih.govresearchgate.net Its presence in a wide array of natural products, which have evolved to interact with biological systems, underscores its significance. nih.gov

The physicochemical properties of the dihydrobenzopyran scaffold, including its ability to participate in hydrogen bonding and hydrophobic interactions, allow for effective binding with macromolecules like proteins and enzymes. nih.gov This inherent versatility has made it a cornerstone in the development of novel therapeutic candidates for a range of pharmacological applications. nih.govresearchgate.net The ability to introduce multiple points of diversification on the chroman skeleton allows chemists to fine-tune the biological activity and properties of the resulting molecules. nih.gov

Stereochemical Importance in Chiral Chroman Structures

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a critical factor that dictates the biological activity of chiral compounds like (3S,4S)-4-Amino-7-fluorochroman-3-OL. longdom.org Biological systems, including enzymes and receptors, are themselves chiral and often exhibit a high degree of stereospecificity, meaning they will interact with only one specific enantiomer or diastereomer of a drug molecule. nih.govslideshare.net

The precise spatial orientation of functional groups on the chroman ring determines how the molecule fits into a biological target's binding site. nih.gov Two molecules with the same chemical formula but different stereochemistry can have vastly different effects; one stereoisomer (the eutomer) may elicit the desired therapeutic response, while another (the distomer) could be inactive or even cause unintended effects. slideshare.net For natural products and their derivatives, biological activity is frequently dependent on their specific stereochemistry. longdom.orgnih.gov Therefore, controlling the stereochemistry during synthesis is paramount in drug discovery to ensure the creation of the most effective and selective therapeutic agent. longdom.orgnih.govresearchgate.net Research has shown that even subtle changes in the stereochemical configuration can lead to significant differences in biological activity, which can be due to factors like stereoselective uptake by cells or specific interactions at the target site. nih.govresearchgate.netnih.gov

Impact of Fluorination on Molecular Properties and Bioactivity in Chromans

The strategic placement of fluorine can have a profound impact on several key parameters:

Binding Affinity: Fluorine's high electronegativity can alter the electron distribution in the molecule, potentially leading to stronger interactions (such as dipole-dipole or hydrogen bonds) with the target protein, thereby increasing potency. tandfonline.comresearchgate.net

Physicochemical Properties: Fluorination can modulate a molecule's lipophilicity (its ability to dissolve in fats and lipids) and pKa (acidity). acs.orgnih.gov This can improve membrane permeability and absorption. tandfonline.comnih.govacs.org For instance, the electron-withdrawing nature of fluorine can decrease the basicity of nearby functional groups, which can lead to better membrane passage. tandfonline.com

The table below summarizes the key effects of fluorination in drug design.

| Property Affected | Impact of Fluorination | Reference |

| Metabolic Stability | Increased due to the strength of the C-F bond, resisting enzymatic breakdown. | tandfonline.comacs.org |

| Binding Affinity | Can be enhanced through favorable electrostatic and polar interactions with the target. | tandfonline.comresearchgate.net |

| Membrane Permeability | Often improved by modulating lipophilicity and pKa. | tandfonline.comnih.govacs.org |

| Conformation | Can influence the molecule's 3D shape, locking it into a more bioactive form. | nih.govacs.org |

These modifications collectively demonstrate why fluorinated scaffolds, such as the 7-fluorochroman (B67177) core, are of high interest in the development of new pharmaceuticals. victoria.ac.nzmdpi.com

Overview of Advanced Research Approaches for Chiral Amino-Fluorochromanol Architectures

The synthesis of complex molecules like this compound, which contains specific stereocenters and a fluorine substituent, requires sophisticated and highly controlled chemical strategies. The goal of these advanced synthetic methods is to achieve high stereoselectivity, ensuring that the desired diastereomer is produced in high purity. nih.govyoutube.com

Key research approaches include:

Asymmetric Synthesis: This involves using chiral catalysts, auxiliaries, or reagents to guide the formation of one specific stereoisomer over others. beilstein-journals.orgmdpi.com For the synthesis of related structures like chiral amino acids, complexes involving metals like nickel have proven effective in controlling the stereochemical outcome of reactions. beilstein-journals.org

Stereoselective Reductions: Creating the trans relationship between the amino and hydroxyl groups on the chroman ring often involves a stereoselective reduction of a ketone precursor. Modern approaches frequently employ biocatalysis, using enzymes like ketoreductases (KREDs), which can achieve very high levels of diastereoselectivity (e.g., ~98:2 dr). nih.gov

Fluorination Strategies: The introduction of the fluorine atom onto the aromatic ring can be accomplished at various stages of the synthesis. Enzymatic fluorination using fluorinases is an emerging environmentally friendly method. nih.gov More traditional chemical methods involve using specialized fluorinating reagents, which can be either nucleophilic or electrophilic, to add fluorine to a non-fluorinated precursor molecule. mdpi.com

The development of these synthetic pathways is a multi-step process that often evolves from less efficient methods to highly optimized sequences that are suitable for larger-scale production. nih.govmdpi.com These advanced methods are crucial for accessing structurally complex and enantiomerically pure compounds for further biological evaluation. beilstein-journals.org

Stereoselective Synthesis of Chiral 4 Amino Fluorochroman 3 Ol Derivatives

Retrosynthetic Analysis for (3S,4S)-4-Amino-7-fluorochroman-3-OL

A plausible retrosynthetic analysis for this compound highlights several key bond disconnections and strategic transformations. The target trans-amino alcohol can be disconnected at the C3-O and C4-N bonds, suggesting a precursor like a 7-fluoro-2H-chromene. This intermediate allows for a powerful and stereoselective transformation, the Sharpless asymmetric dihydroxylation, to install the two adjacent hydroxyl groups in a cis configuration. nih.gov Subsequent stereospecific manipulation of one hydroxyl group into an amine with inversion of configuration would yield the desired trans product.

An alternative strategy involves the disconnection of the heterocyclic ring itself. An intramolecular cyclization, such as an oxa-Michael addition, from a suitably substituted phenolic precursor bearing the chiral amino alcohol side chain, could construct the chroman core. This approach, however, presents challenges in establishing the three contiguous stereocenters on the acyclic precursor.

A more convergent approach begins with a 7-fluorochroman-4-one (B47714). Asymmetric reduction of the ketone would establish the C4-hydroxyl stereocenter. This could be followed by the introduction of the C3-amino group. However, controlling the stereochemistry at C3 relative to C4 would be a significant challenge.

Given the efficiency and high degree of stereocontrol offered by modern catalytic methods, the most promising retrosynthetic pathway originates from a 7-fluoro-2H-chromene. This intermediate can be accessed from the corresponding 4-fluorophenol (B42351) and an appropriate three-carbon building block. The key forward steps would be:

Cyclization to form the 7-fluoro-2H-chromene.

Asymmetric dihydroxylation of the chromene double bond to yield a (3S,4R)-7-fluorochroman-3,4-diol. The use of AD-mix-α or AD-mix-β allows for predictable and high enantioselectivity. youtube.com

Stereospecific conversion of the C4-hydroxyl group into an amino group with inversion of configuration. This can be achieved via a Mitsunobu reaction with an azide (B81097) source followed by reduction, or through activation of the alcohol and subsequent displacement with an amine. This sequence ensures the final (3S,4S) stereochemistry.

This strategy leverages well-established and highly reliable asymmetric reactions to control the absolute and relative stereochemistry of the target molecule.

Asymmetric Synthetic Methodologies for Chiral Chromans and Chroman-3-ols

The synthesis of chiral chromans and their derivatives has been a major focus of synthetic organic chemistry. Numerous methods have been developed, with transition metal-catalyzed reactions offering powerful tools for achieving high levels of stereoselectivity. researchgate.net

Transition Metal-Catalyzed Asymmetric Cyclization Reactions

Transition metal catalysis provides efficient pathways for constructing the chroman ring system enantioselectively. These methods often involve the formation of a key carbon-carbon or carbon-heteroatom bond in the cyclization step, where the chiral catalyst environment dictates the stereochemical outcome.

Nickel-catalyzed reactions have emerged as a powerful tool in organic synthesis due to the lower cost and unique reactivity of nickel compared to precious metals. acs.org Asymmetric intramolecular reductive cyclizations, particularly reductive Heck reactions, catalyzed by nickel complexes are effective for creating chiral cyclic structures. In these reactions, a Ni(0) catalyst, often ligated with a chiral phosphine (B1218219), oxidatively adds to an aryl halide. The resulting arylnickel(II) species then undergoes an intramolecular migratory insertion into a tethered alkene. The enantiodetermining step is typically this facially selective insertion, which sets the stereocenter. The cycle is completed by a reductive process, often using silanes or manganese metal as a terminal reductant. nih.gov

This methodology has been successfully applied to the synthesis of various chiral heterocycles. For instance, the reductive coupling of alkynes and aldehydes or methanol, catalyzed by nickel, provides access to chiral allylic alcohols, which are key precursors for chroman-3-ol (B1617384) synthesis. nih.govacs.org

Table 1: Examples of Nickel-Catalyzed Asymmetric Reductive Cyclizations

| Catalyst System | Substrate Type | Product Type | Yield (%) | ee (%) | Reference |

| Ni(cod)₂ / Chiral Ligand | Aryl iodide-tethered unactivated alkenes | Chiral indanes | High | 90-98 | nih.gov |

| NiCl₂·DME / Pybox | Unsaturated alkyl halides | Carbo- and oxacycles | High | N/A (diastereoselective) | |

| Ni(OTf)₂ / Chiral Bisphosphine | Alkynones | Tertiary allylic alcohols | Excellent | Excellent | |

| NiBr₂ / BnPPh₂ | Allylic pivalates / Arylboroxines | 1,3-Diaryl allyl products | Good | High (enantiospecific) | acs.org |

Palladium catalysis is one of the most versatile and widely used methods for constructing chiral molecules, including the chroman ring system. Palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) is a cornerstone of this field, allowing for the enantioselective formation of C-C, C-O, and C-N bonds. thieme-connect.de In the context of chroman synthesis, intramolecular Pd-AAA of phenol (B47542) allyl carbonates is a highly effective strategy. This reaction proceeds via the formation of a π-allyl palladium intermediate, which is then attacked intramolecularly by the phenol nucleophile. The chirality of the phosphine ligand associated with the palladium catalyst controls the facial selectivity of the nucleophilic attack, leading to high enantiomeric excesses. thieme-connect.de

Furthermore, palladium-catalyzed asymmetric allylic C-H functionalization has been developed as a step- and atom-economical alternative. osti.gov For example, the intramolecular allylic C-H oxidation of an allylic phenol can directly generate a chiral chroman. These reactions often require a cooperative catalytic system, combining a palladium complex with a chiral ligand and a suitable oxidant.

Table 2: Selected Palladium-Catalyzed Asymmetric Syntheses of Chromans

| Catalyst / Ligand | Reaction Type | Substrate | Product | Yield (%) | ee (%) | Reference |

| [Pd₂(dba)₃]·CHCl₃ / (R,R)-Trost Ligand | Intramolecular Allylic Alkylation | Phenol allyl carbonate | Chiral vinyl chroman | 96 | 84 | |

| Pd(OAc)₂ / Chiral Phosphoramidite | Intramolecular Allylic C-H Oxidation | Allylic phenol | Chiral chroman | - | up to 94 | |

| Pd(OAc)₂ / PIP amine | C(sp³)–H Fluorination | α-Amino acid derivatives | Fluorinated amino acids | - | High (diastereoselective) | |

| Pd(0) / Chiral Phosphine | Asymmetric Allylic Alkylation | Vinyl epoxides | Tertiary alcohols/amines | High | High | thieme-connect.de |

Asymmetric hydrogenation and transfer hydrogenation catalyzed by rhodium and ruthenium complexes are exceptionally powerful methods for the stereoselective reduction of prochiral double bonds. These reactions are crucial for synthesizing chiral amino alcohols from precursors like enamides or unsaturated ketones.

Rhodium complexes, particularly with chiral bisphosphine ligands such as BINAP, DuPhos, or SDP, are highly effective for the asymmetric hydrogenation of enamides. rsc.orgacs.org For example, the hydrogenation of a β-branched enamide can produce a β-stereogenic amine with excellent enantioselectivity. rsc.org This strategy could be applied to an enamide precursor of the target 4-aminochroman.

Ruthenium catalysts are also widely employed, especially for the asymmetric hydrogenation of ketones and for transfer hydrogenation reactions, often using formic acid or isopropanol (B130326) as the hydrogen source. The direct asymmetric reductive amination of ketones using ammonium (B1175870) salts and H₂ gas, catalyzed by a chiral Ru-complex, provides a direct route to chiral primary amines. nih.gov This method could be envisioned for the conversion of a 7-fluorochroman-4-one directly to a chiral 4-amino-7-fluorochroman.

Table 3: Rhodium and Ruthenium-Catalyzed Asymmetric Reductions

| Catalyst / Ligand | Reaction Type | Substrate | Product | Yield (%) | ee (%) | Reference |

| [Rh((R)-SDP)(cod)]BF₄ | Asymmetric Hydrogenation | (Z)-β-Branched enamide | β-Stereogenic amine | Quantitative | 88-96 | rsc.org |

| [Rh(cod)₂]OTf / (2S,4S)-ptbp-skewphos | Asymmetric Hydrogenation | Tetrasubstituted enamine | Chiral amine | Full conversion | >95 | acs.org |

| Ru-C₃*-TunePhos / Sc(OTf)₃ | Direct Asymmetric Reductive Amination | Diaryl ketone | Chiral primary amine | up to 97 | 93->99 | nih.gov |

| Ru-catalyst | Transfer Hydrogenation | Ketone | Chiral alcohol | High | High | youtube.com |

Beyond Ni, Pd, Rh, and Ru, other transition metals have been utilized in the stereoselective synthesis of complex molecules. The introduction of fluorine into organic scaffolds using transition-metal catalysis has become a mature field, addressing the limitations of traditional fluorination methods. beilstein-journals.orgdoaj.org Palladium-catalyzed C-H fluorination and fluorination of aryl triflates are prominent examples. nih.gov

Osmium, in the form of osmium tetroxide, is central to the Sharpless asymmetric dihydroxylation. This reaction is a benchmark for the stereoselective synthesis of cis-diols from alkenes. nih.govyoutube.com The use of chiral ligands derived from dihydroquinine (DHQ) and dihydroquinidine (B8771983) (DHQD) allows for the predictable synthesis of either enantiomer of the diol product with very high enantiomeric excess. This method is directly applicable to the synthesis of the (3S,4R)-diol precursor of this compound from a 7-fluoro-2H-chromene. nih.gov

Organocatalytic Asymmetric Synthesis of Chiral Chroman Systems

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, providing a robust alternative to metal-based catalysts. For the synthesis of chiral chromans, various organocatalytic systems have been developed that enable high levels of stereocontrol. These systems often rely on the activation of substrates through hydrogen bonding and the formation of transient chiral intermediates.

Squaramide-Catalyzed Domino Reactions for Chiral Chromans

Squaramide-based organocatalysts, particularly those derived from Cinchona alkaloids, are highly effective in promoting domino reactions to construct polysubstituted chiral chromans. nih.govmdpi.com These catalysts function as hydrogen-bond donors, activating substrates and controlling the stereochemical outcome of the reaction. A prominent example is the organocatalytic oxa-Michael-nitro-Michael domino reaction between 2-hydroxynitrostyrenes and trans-β-nitroolefins. nih.govrsc.org This reaction can produce chiral chromans with excellent enantioselectivities (up to 99% ee) and diastereoselectivities (up to >20:1 dr). nih.govresearchgate.net

The catalyst, often a quinine-derived squaramide, activates both reaction partners. rsc.org The proposed transition state involves the squaramide moiety activating the nitroolefin via hydrogen bonding, while the tertiary amine of the quinine (B1679958) scaffold may interact with the hydroxyl group of the 2-hydroxynitrostyrene. rsc.org This dual activation facilitates a sequential process where the initial oxa-Michael addition is followed by an intramolecular nitro-Michael cyclization, thereby constructing the chroman ring with three contiguous stereocenters. rsc.orgresearchgate.net The choice of catalyst, solvent, and temperature is crucial for achieving high stereoselectivity. rsc.org

| Catalyst | Solvent | Yield (%) | diastereomeric ratio (dr) | enantiomeric excess (ee, %) |

|---|---|---|---|---|

| Thiourea-Quinine | Toluene | 62 | 10:1 | 85 |

| Squaramide-Quinine 3e | Toluene | 75 | 15:1 | 92 |

| Squaramide-Quinine 3e | CH2Cl2 | 78 | >20:1 | 92 |

| Squaramide-Quinine 3e | 1,4-Dioxane | Trace | N.D. | N.D. |

Chiral Phosphoric Acid and Cinchona Alkaloid Catalysis

Chiral phosphoric acids (CPAs) are a class of Brønsted acid organocatalysts that have proven effective in a wide range of enantioselective transformations, including the synthesis of heterocyclic scaffolds. psu.edursc.org In the context of chroman synthesis, CPAs can catalyze intramolecular aza-Michael additions. For instance, N-unprotected 2-aminophenyl vinyl ketones can be cyclized in the presence of a CPA to yield chiral 2-substituted 2,3-dihydro-4-quinolones, which are structurally analogous to the chroman framework, with high yields and enantioselectivities. nih.gov The CPA activates the substrate by protonating the enone system, facilitating the intramolecular attack of the amine and controlling the facial selectivity through its chiral environment. nih.gov

Cinchona alkaloids, beyond their use as scaffolds for squaramide and thiourea (B124793) catalysts, can act as base catalysts. nih.gov In bifunctional systems, the Cinchona alkaloid's tertiary amine acts as a Brønsted base to deprotonate a nucleophile, while another part of the catalyst (e.g., a thiourea group) acts as a hydrogen-bond donor to activate the electrophile. This cooperative catalysis is a powerful strategy for achieving high stereocontrol in reactions that form the chroman ring system. nih.gov

Bifunctional Organocatalyst Systems for Enantioselective Conversions

Bifunctional organocatalysts combine two distinct catalytic moieties into a single molecule to achieve cooperative activation of substrates. nih.govdntb.gov.ua This approach is particularly powerful for enantioselective reactions. A common design involves combining a Brønsted base (like a tertiary amine from a Cinchona alkaloid) and a hydrogen-bond donor (such as a urea (B33335), thiourea, or squaramide group). nih.govrsc.org

In the synthesis of chiral heterocycles, the basic site can deprotonate a pro-nucleophile, increasing its reactivity, while the hydrogen-bonding site simultaneously activates the electrophile and positions it within a chiral environment. nih.gov For example, chiral tertiary-amine catalysts featuring a urea group have been shown to be highly effective in synthesizing 3-substituted isoindolinones, affording products with excellent yields and enantioselectivities (up to 95% ee). nih.gov This principle of dual activation is directly applicable to the synthesis of chromans, for example, in the reaction of a phenol with an α,β-unsaturated aldehyde or ketone. Another example is the development of a novel bifunctional catalyst derived from BINOL, which promotes highly enantioselective bromolactonizations by activating both the substrate and the bromine source. nih.gov

Intramolecular Cyclization and Ring-Opening Strategies

Alternative to building the chroman ring through intermolecular reactions, strategies involving intramolecular cyclization of a pre-formed chain or the ring-opening of a cyclic precursor offer distinct pathways to the desired chiral products.

Brønsted Acid-Catalyzed Stereoselective Intramolecular Friedel–Crafts Alkylation

The intramolecular Friedel–Crafts alkylation (FCA) is a powerful C-C bond-forming reaction for the synthesis of polycyclic aromatic systems, including chromans. researchgate.net This reaction can be catalyzed by Brønsted acids, which protonate an alcohol or alkene moiety in the side chain of an aromatic compound, generating a reactive carbocation. researchgate.netsc.edu Subsequent electrophilic attack on the electron-rich aromatic ring leads to cyclization. researchgate.net

For the stereoselective synthesis of chromans, a chiral Brønsted acid, such as a chiral phosphoric acid, can be employed. psu.edursc.org The chiral catalyst generates a chiral ion pair with the electrophilic intermediate, directing the cyclization to occur on one face of the aromatic ring, thus inducing enantioselectivity. rsc.org This method has been successfully applied to the synthesis of various heterocyclic systems from starting materials like ortho-hydroxybenzhydryl alcohols, which are converted in situ to reactive intermediates that then undergo the FCA reaction. rsc.org

Epoxide Ring-Opening Reactions for Chiral Chroman-3-ols

The synthesis of chiral chroman-3-ols, a core feature of the target molecule, can be achieved through the ring-opening of epoxides. nih.gov One elegant approach is the intramolecular, regioselective ring-opening of a chiral epoxide tethered to a phenol. nih.gov For example, chiral epoxides with an adjacent methoxy (B1213986) benzene (B151609) subunit can undergo cyclization in a suitable solvent like hexafluoroisopropanol, yielding enantiopure trans-3-chromanol derivatives. nih.gov The reaction proceeds via an SN2-type attack of the phenolic oxygen onto one of the epoxide carbons. The stereochemistry of the starting epoxide directly translates to the stereochemistry of the resulting diol functionality on the chroman ring.

Another powerful strategy is the asymmetric ring-opening (ARO) of meso-epoxides with a nucleophile, catalyzed by a chiral complex. nih.govunits.it While often employing metal-based catalysts like chiral (salen)Cr or (salen)Co complexes, the principle of desymmetrizing a prochiral starting material is a cornerstone of asymmetric synthesis. nih.govthieme-connect.de This reaction type can provide access to synthetically useful chiral 1,2-difunctionalized compounds, which can be precursors to chroman-3-ols. thieme-connect.de For example, the ring-opening of cyclohexene (B86901) oxide with an azide nucleophile using a chiral (salen)CrN3 complex proceeds with high enantioselectivity, establishing two new stereocenters. units.it

| Epoxide Substrate | Yield (%) | enantiomeric excess (ee, %) |

|---|---|---|

| Cyclopentene Oxide | 95 | 73 |

| Cyclohexene Oxide | 96 | 88 |

| Cycloheptene Oxide | 98 | 86 |

| cis-Stilbene Oxide | 96 | 93 |

Oxa-Michael Additions and Domino Reactions in Chroman Synthesis

The formation of the chroman ring system, a core component of this compound, can be efficiently achieved through intramolecular oxa-Michael additions. This reaction involves the conjugate addition of an oxygen nucleophile to an α,β-unsaturated carbonyl compound. semanticscholar.orgvander-lingen.nl While traditionally viewed as challenging due to issues with reactivity and selectivity, modern catalytic systems have enhanced the utility of this transformation. vander-lingen.nl For instance, both Brønsted and Lewis acids can catalyze intramolecular oxa-Michael additions, with Brønsted acids like trifluoromethanesulfonic acid showing high efficiency under microwave irradiation and solvent-free conditions. semanticscholar.org

Domino reactions, which involve multiple bond-forming events in a single synthetic operation, offer an elegant and atom-economical approach to constructing complex heterocyclic frameworks like chromans. These sequences can incorporate an oxa-Michael addition as a key step. A tandem process might begin with an aldol (B89426) addition followed by an oxa-Michael reaction to form the heterocyclic ring, effectively trapping the initial product. vander-lingen.nl The strategic use of trapping agents within domino reactions overcomes common drawbacks of the oxa-Michael addition, such as reversibility. vander-lingen.nl The synthesis of related γ-amino alcohols has been demonstrated using a ruthenium-catalyzed oxa-Michael addition of benzyl (B1604629) alcohol to α,β-unsaturated nitriles, which can then be hydrogenated to yield the desired product. nih.gov

Table 1: Catalyst Performance in Intramolecular Oxa-Michael Addition Data adapted from a study on (E)-1-aryl-4-hydroxy-4-methyl-pent-1-en-3-ones under microwave irradiation. semanticscholar.org

| Catalyst | Conversion (%) | Yield (%) |

| Trifluoromethanesulfonic acid | 90 | 81 |

| (CH3CN)2PdCl2 | 96 | 16 |

Stereocontrolled Functionalization of Pre-existing Chroman Scaffolds

An alternative to de novo ring construction is the functionalization of a pre-formed chroman core. This approach requires precise control over the introduction of substituents at specific positions and with the desired stereochemistry.

Introducing a fluorine atom with high regio- and stereoselectivity is a critical challenge in the synthesis of fluorinated chroman derivatives. One advanced strategy involves the use of hydrogen bonding catalysis to modulate the reactivity of the fluoride (B91410) nucleophile. By tuning the hydrogen-bond donor (HBD) catalyst, it is possible to control the regiochemical outcome of the fluorination of dissymmetric aziridinium (B1262131) salts, which can serve as precursors to fluorinated amino alcohols. nih.gov The strength of the HBD catalyst's coordination to the fluoride anion directly influences whether the reaction proceeds at the α or β position. nih.gov

Another powerful method is the gold(I)-catalyzed hydrofluorination of alkynes. nih.gov The presence of a directing group on the substrate can guide the fluorine atom to a specific position, achieving high regioselectivity and yielding the desired Z-vinyl fluoride. nih.gov For substrates without strong directing groups, electrophilic fluorination followed by a stereoselective elimination can be employed. A tandem fluorination-desulfonation sequence using N-fluorobenzenesulfonimide (NFSI) on alkyl triflones has been shown to produce monofluoroalkenes with excellent chemo-, regio-, and stereoselectivity. rsc.org

Table 2: Effect of Directing Groups in Au(I)-Catalyzed Hydrofluorination Hypothetical data based on principles of directed catalysis. nih.gov

| Directing Group | Regioselectivity (Product Ratio) | Yield (%) |

| Troc-carbamate | High | Excellent |

| Ester | Moderate | Good |

| None | Low | Variable |

Asymmetric hydrogenation is a cornerstone of modern organic synthesis for establishing chiral centers. To install the amino group found in this compound, a precursor ketimine or enamine can be stereoselectively reduced. Earth-abundant metal catalysts, such as those based on manganese, have been developed for the asymmetric hydrogenation of ketimines, demonstrating the ability to differentiate between even minimally different alkyl groups to afford chiral amines with high enantioselectivity. nih.gov The stereochemical outcome can be finely tuned by modifying the chiral ligand on the metal catalyst. nih.gov

The "borrowing hydrogen" or "hydrogen autotransfer" process represents an atom-efficient cascade reaction for amine synthesis. nih.gov In this process, a catalyst, such as a ruthenium complex, temporarily dehydrogenates an alcohol to an aldehyde or ketone in situ. This intermediate then reacts with an amine source, and the resulting imine is asymmetrically reduced by the catalyst using the "borrowed" hydrogen. This method has been successfully applied to the synthesis of optically enriched γ-secondary amino alcohols from allyl alcohols. nih.gov Furthermore, asymmetric hydrogenation of amino acid derivatives using homogeneous catalysts like DuPhos has been shown to achieve near-complete conversion and enantiomeric excesses exceeding 99%. aiche.org

Diastereoselective and Enantioselective Control in Aminofluorochroman Synthesis

Achieving the specific (3S,4S) stereochemistry of the target molecule requires meticulous control over both diastereoselectivity and enantioselectivity. The relative orientation of the hydroxyl and amino groups (the syn relationship in the final product) is often established during a key bond-forming step.

The synthesis of related chiral chromenone amino derivatives has been accomplished via asymmetric Mannich-type reactions, where N-protected imines are added to 3-hydroxychromen-4-ones in the presence of an organocatalyst, yielding products with up to 98% enantiomeric excess (ee). researchgate.net Additions of functionalized organolithium compounds to chiral N-tert-butanesulfinyl imines are another powerful tool for creating stereocenters, leading to δ- and ε-amino ketone derivatives with controlled diastereoselectivity. nih.gov The sulfinyl group acts as a potent chiral auxiliary, directing the nucleophilic attack to one face of the imine.

Control of stereoselectivity arises from the energetic differences between the transition states leading to different stereoisomers. youtube.com For a reaction to be stereoselective, one pathway must be more energetically favorable, resulting in a majority of one stereoisomer. youtube.com In contrast, a stereospecific reaction is one where the stereochemistry of the starting material dictates the stereochemistry of the product due to the reaction mechanism. khanacademy.org In the synthesis of this compound, the choice of chiral catalyst, chiral auxiliary, and reaction conditions are all critical levers for maximizing the formation of the desired diastereomer and enantiomer. mdpi.com

Scalability Considerations in Stereoselective Synthesis

The transition of a synthetic route from a laboratory-scale experiment to a large-scale industrial process presents numerous challenges. For the synthesis of this compound, scalability requires that each stereoselective step remains efficient, robust, and economically viable.

Advanced Spectroscopic and Crystallographic Characterization of 3s,4s 4 Amino 7 Fluorochroman 3 Ol

Chiroptical Spectroscopy for Absolute Configuration and Conformational Analysis

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. chiralen.comresearchgate.net This technique is exceptionally sensitive to the absolute configuration and conformation of molecules in solution. researchgate.netnih.gov For a specific enantiomer, such as the (3S,4S) form of 4-Amino-7-fluorochroman-3-OL, the VCD spectrum will show a unique pattern of positive and negative bands, which is the mirror image of the spectrum for its (3R,4R) enantiomer.

The VCD spectrum is typically analyzed by comparing the experimental spectrum with a theoretically predicted spectrum. ru.nl This is achieved through quantum mechanical calculations, often using density functional theory (DFT), on a model of the molecule. researchgate.net The correlation between the calculated and experimental spectra allows for the unambiguous assignment of the absolute configuration.

Key VCD signals for a molecule like (3S,4S)-4-Amino-7-fluorochroman-3-OL would be expected in the mid-infrared region (4000-400 cm⁻¹), arising from the vibrational modes of its functional groups, including O-H and N-H stretches, C-H stretches, and the various vibrations of the chroman ring system. The coupling between these vibrational modes gives rise to the characteristic VCD signature.

Interactive Table: Representative VCD Data for a Chiral Aminochroman

| Wavenumber (cm⁻¹) | Predicted Vibrational Mode | Expected VCD Sign |

| ~3400 | O-H Stretch | (+) |

| ~3350 | N-H Asymmetric Stretch | (-) |

| ~3280 | N-H Symmetric Stretch | (+) |

| ~2950 | C-H Stretch (Aliphatic) | (+/-) |

| ~1610 | Aromatic C=C Stretch | (+) |

| ~1500 | N-H Bend | (-) |

| ~1250 | C-O Stretch (Aryl Ether) | (+) |

| ~1100 | C-F Stretch | (+/-) |

Note: This data is illustrative and represents plausible VCD signals for a compound of this class. The signs are hypothetical and would need to be confirmed by experimental measurement and theoretical calculation.

Optical Rotatory Dispersion (ORD) and Specific Optical Rotation (SOR) Studies

Optical Rotatory Dispersion (ORD) and Specific Optical Rotation (SOR) are traditional chiroptical techniques that measure the rotation of plane-polarized light by a chiral compound. SOR is the measurement of this rotation at a single, specific wavelength (commonly the sodium D-line at 589 nm), while ORD measures the change in rotation as a function of wavelength.

For this compound, the SOR would provide a characteristic value (either positive or negative) that is indicative of the enantiomeric purity of the sample. A value of zero would indicate a racemic mixture. The sign and magnitude of the rotation depend on the molecule's structure, the solvent used, the temperature, and the concentration.

ORD provides more detailed structural information. The shape of the ORD curve, particularly in the vicinity of an electronic absorption band (a phenomenon known as the Cotton effect), can be used to determine the absolute configuration of stereocenters. A positive Cotton effect (where the rotational peak is at a longer wavelength than the trough) or a negative Cotton effect can be correlated with a specific stereochemistry.

Interactive Table: Representative Optical Rotation Data

| Parameter | Value | Conditions |

| Specific Optical Rotation [α]D20 | +XX.X° | c = 1.0, Methanol |

| Wavelength of Peak (ORD) | ~290 nm | Methanol |

| Wavelength of Trough (ORD) | ~260 nm | Methanol |

| Sign of Cotton Effect | Positive | N/A |

Note: The specific value and sign of the optical rotation are hypothetical and serve as a representative example for a chiral aminochromanol.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. nih.govmdpi.com This technique requires the formation of a high-quality single crystal of the compound. When a beam of X-rays is passed through the crystal, the electrons in the molecule diffract the X-rays in a specific pattern. mdpi.com By analyzing this diffraction pattern, it is possible to calculate the electron density map of the molecule and thus determine the precise position of each atom.

For this compound, a successful crystallographic analysis would confirm the connectivity of the atoms, the cis relationship between the amino and hydroxyl groups, and the absolute configuration of the two stereocenters (3S, 4S). Key parameters obtained from the analysis include bond lengths, bond angles, and torsion angles, which define the exact conformation of the chroman ring and the orientation of the substituents. While no specific crystal structure for the title compound is publicly available, analysis of related chromene derivatives provides insight into expected structural features. nih.gov

Interactive Table: Representative Crystallographic Data for a Chroman Derivative

| Parameter | Description | Expected Value |

| Crystal System | The geometric shape of the unit cell. | Orthorhombic |

| Space Group | The symmetry elements of the unit cell. | P212121 |

| a, b, c (Å) | The dimensions of the unit cell. | a=X.XXX, b=Y.YYY, c=Z.ZZZ |

| α, β, γ (°) | The angles of the unit cell. | α=90, β=90, γ=90 |

| C3-C4 Torsion Angle (°) | Defines the cis/trans relationship. | ~60° (gauche) for cis |

| Flack Parameter | Indicates the absolute configuration. | ~0.0(1) |

Note: The values presented are typical for small organic molecules and are for illustrative purposes. The actual crystallographic data would be unique to the specific crystal form of this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition.

The expected monoisotopic mass of C₉H₁₀FNO₂ is approximately 183.0696 g/mol . HRMS can measure this with high accuracy (typically to within 5 ppm), confirming the molecular formula.

In addition to the molecular ion peak, the mass spectrum will show a series of fragment ions. The fragmentation pattern is often predictable and can help to confirm the structure of the molecule. For example, common fragmentation pathways for this compound might include the loss of water (H₂O), the loss of an amino group (NH₂), or cleavage of the chroman ring.

Interactive Table: Predicted Mass Spectrometry Data

| m/z (Theoretical) | Ion Formula | Description |

| 184.0775 | [C₉H₁₁FNO₂]⁺ | Molecular Ion [M+H]⁺ |

| 166.0669 | [C₉H₉FNO]⁺ | Loss of H₂O |

| 167.0874 | [C₉H₁₂FN]⁺ | Loss of O |

| 150.0564 | [C₉H₇FO]⁺ | Loss of NH₃ and H₂ |

| 123.0346 | [C₇H₄FO]⁺ | Cleavage of dihydropyran ring |

Note: This table shows plausible fragmentation ions for this compound under electrospray ionization (ESI) conditions. The relative intensities of these peaks would depend on the instrument conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. mdpi.com It works by measuring the absorption of infrared radiation by the molecule, which causes its bonds to vibrate at specific frequencies. Each type of bond (e.g., O-H, N-H, C=O, C-F) absorbs IR radiation at a characteristic wavenumber.

The IR spectrum of this compound would display a series of absorption bands that confirm the presence of its key functional groups. The hydroxyl (-OH) and amino (-NH₂) groups would be readily identifiable by their characteristic stretching vibrations in the high-frequency region of the spectrum. The aromatic ring and the C-F bond would also show distinct absorptions.

Interactive Table: Characteristic Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 3450-3200 | Strong, Broad | O-H and N-H | Stretching |

| 3080-3010 | Medium | Aromatic C-H | Stretching |

| 2960-2850 | Medium | Aliphatic C-H | Stretching |

| 1620-1580 | Medium-Strong | Aromatic C=C | Stretching |

| 1510-1470 | Medium-Strong | Aromatic C=C | Stretching |

| 1260-1200 | Strong | Aryl C-O | Stretching |

| 1150-1080 | Strong | C-F | Stretching |

| 1100-1000 | Strong | Aliphatic C-O | Stretching |

Note: This table provides the expected ranges for the IR absorption bands for the functional groups present in the molecule.

Computational Chemistry and Molecular Modeling in 3s,4s 4 Amino 7 Fluorochroman 3 Ol Research

Quantum-Chemical Calculations for Electronic Structure and Stereochemistry

There is no specific information available in the searched results regarding quantum-chemical calculations for (3S,4S)-4-Amino-7-fluorochroman-3-OL.

Density Functional Theory (DFT) for Conformational Analysis and Spectroscopic Property Prediction

No studies utilizing Density Functional Theory (DFT) specifically for the conformational analysis or spectroscopic property prediction of this compound were found. DFT is a common method for such predictions in similar molecules. researchgate.netinformaticsjournals.co.inresearchgate.netnih.gov

Ab Initio Methods for High-Accuracy Electronic Structure Determination

No research employing ab initio methods for the high-accuracy electronic structure determination of this compound could be located.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Stability in Biological Contexts

There are no published molecular dynamics (MD) simulation studies that specifically investigate the conformational flexibility and stability of this compound in biological contexts.

Molecular Docking and Ligand-Protein Interaction Profiling

While molecular docking is a frequently used technique to predict the interaction of small molecules with proteins, no such studies have been published for this compound. rsc.orgopenmedicinalchemistryjournal.com

Prediction of Binding Modes and Affinities with Target Biomolecules

No information is available regarding the prediction of binding modes and affinities of this compound with any target biomolecules.

Binding Free Energy Calculations (e.g., MM-PBSA)

There are no documented binding free energy calculations, such as MM-PBSA, for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chroman Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. wikipedia.org These models are essential in modern drug discovery for predicting the activity of new chemical entities, optimizing lead compounds, and understanding the molecular features crucial for biological effect. wikipedia.orgresearchgate.net For chroman derivatives, including compounds like this compound, QSAR studies provide a framework for systematically exploring how modifications to the chroman scaffold influence their therapeutic potential.

Research into the QSAR of chroman and its related structures, chromenes and chromones, has revealed key structural determinants for various biological activities. Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA), are frequently employed. wikipedia.orgnih.gov These methods analyze the steric and electrostatic fields surrounding a molecule to build a predictive model. nih.gov For instance, a 3D-QSAR study on aminoalkyl-substituted 1-benzopyrans as antiplasmodial agents demonstrated that the resulting CoMFA model had excellent internal and external predictive power, highlighting how molecular interactions and structural features impact bioactivity. nih.gov Such models provide a basis for predicting the activity of untested compounds, thereby guiding synthetic efforts toward more potent derivatives. nih.gov

The descriptors used in QSAR models for chroman derivatives often fall into several categories:

Steric Descriptors: These relate to the size and shape of the molecule, influencing how it fits into a biological target.

Electrostatic Descriptors: These describe the distribution of charge within the molecule, which is critical for interactions like hydrogen bonding. Studies on fluorinated anesthetics have shown that electrostatic properties are significant for biological activity. researchgate.net The introduction of a fluorine atom, as in this compound, can substantially alter the electrostatic profile of the molecule. nih.govemerginginvestigators.org

Hydrophobic Descriptors: These quantify the molecule's affinity for nonpolar environments, affecting its ability to cross cell membranes and interact with hydrophobic pockets in proteins. researchgate.net

Topological Descriptors: These are numerical representations of molecular structure, such as connectivity and branching. nih.gov

A typical QSAR study involves developing a mathematical model using a "training set" of molecules with known activities. researchgate.net This model is then validated using a "test set" of compounds to ensure its predictive accuracy. nih.gov For chromone (B188151) derivatives with antioxidant activity, a 3D-QSAR model developed using Molecular Field Analysis (MFA) showed a high predictive ability, with a predicted r² of 0.924 for the test set, indicating a strong correlation between the model's predictions and experimental results. nih.gov

The table below illustrates the types of molecular descriptors that are commonly used in QSAR models for chroman-like compounds and their general influence on a hypothetical biological activity.

| Descriptor Class | Specific Descriptor Example | Typical Influence on Activity | Rationale |

| Electrostatic | Dipole Moment | Positive Correlation | Indicates the importance of polar interactions and hydrogen bonding with the target protein. A fluorine atom can significantly modulate this. researchgate.net |

| Steric/Topological | Molecular Volume | Negative Correlation | Suggests that excessively bulky substituents may cause steric hindrance, preventing optimal binding to the receptor site. |

| Hydrophobic | LogP (Partition Coefficient) | Positive Correlation | A higher LogP value often corresponds to better membrane permeability and interaction with hydrophobic pockets in the target. researchgate.net |

| Quantum-Chemical | LUMO Energy (Lowest Unoccupied Molecular Orbital) | Positive Correlation | A lower LUMO energy can indicate greater reactivity and ability to accept electrons in interactions with the biological target. nih.gov |

| 3D-QSAR Field | CoMFA Electrostatic Field | Varies by Region | Indicates specific regions around the molecule where positive or negative electrostatic potential is favorable for activity. nih.gov |

These QSAR studies provide invaluable insights for the rational design of novel chroman derivatives. By understanding the structural requirements for activity, medicinal chemists can strategically modify the this compound scaffold to enhance its desired biological effects.

In Silico Pharmacokinetic Property Predictions and ADMET Modeling

Before a compound can become a viable drug, it must possess favorable pharmacokinetic properties, encompassing its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). d-nb.info Predicting these properties early in the drug discovery process is crucial to avoid costly late-stage failures. bhsai.org In silico ADMET modeling uses computational methods to estimate these characteristics for compounds like this compound based on their chemical structure. nih.gov

Numerous computational tools and web servers have been developed to predict a wide range of ADMET properties. bhsai.orgnih.gov These tools often rely on QSAR-like models, databases of experimental data, and structure-based methods to generate predictions. nih.govnih.gov For chroman and chromone derivatives, in silico studies have been used to assess their drug-likeness and potential pharmacokinetic profiles. nih.govresearchgate.net

Key ADMET properties evaluated computationally include:

Absorption: This is often predicted by evaluating properties like solubility, cell permeability (e.g., Caco-2 permeability, which models the human intestinal lining), and adherence to empirical rules like Lipinski's Rule of Five. d-nb.inforesearchgate.net

Distribution: Predictions focus on parameters such as plasma protein binding (PPB) and the ability to cross the blood-brain barrier (BBB). bhsai.orgmanchester.ac.uk High PPB can limit the amount of free drug available to act on its target, while BBB penetration is critical for drugs targeting the central nervous system.

Metabolism: In silico models can predict the sites on a molecule most likely to be metabolized by cytochrome P450 (CYP) enzymes and assess the compound's potential to inhibit these enzymes, which is a major cause of drug-drug interactions. bhsai.orgnih.gov The introduction of fluorine can sometimes block metabolic sites, enhancing a compound's stability. emerginginvestigators.org

Excretion: This involves predicting the pathways by which the compound and its metabolites are eliminated from the body.

Toxicity: A wide range of toxicological endpoints can be predicted, including cytotoxicity (cell toxicity), mutagenicity (potential to cause genetic mutations), and cardiotoxicity (e.g., hERG inhibition). bhsai.org

The following table provides an example of predicted ADMET properties for a representative aminochroman derivative, based on typical outputs from in silico modeling platforms.

| ADMET Parameter | Predicted Value/Classification | Interpretation |

| Absorption | ||

| Lipinski's Rule of Five | 0 Violations | Good oral bioavailability is likely. researchgate.net |

| Caco-2 Permeability (logPapp) | High | The compound is likely well-absorbed through the intestine. d-nb.info |

| Human Intestinal Absorption | >90% | High probability of being absorbed from the gut. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeant | No | The compound is unlikely to cross into the central nervous system. bhsai.org |

| Plasma Protein Binding (PPB) | ~85% | Moderately high binding to plasma proteins. manchester.ac.uk |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions involving the CYP2D6 enzyme. |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions with other drugs metabolized by CYP3A4. |

| Excretion | ||

| Total Clearance (log ml/min/kg) | 0.5 | Moderate rate of clearance from the body. |

| Toxicity | ||

| hERG Inhibition | Low Risk | Unlikely to cause drug-induced cardiac arrhythmia. |

| Mutagenicity (AMES test) | Negative | The compound is not predicted to be mutagenic. bhsai.org |

By integrating these in silico predictions, researchers can prioritize compounds with the most promising ADMET profiles for further experimental investigation, thereby streamlining the development of new therapeutics based on the this compound structure.

Structure Activity Relationship Investigations of 3s,4s 4 Amino 7 Fluorochroman 3 Ol and Analogues

Impact of Fluorine Substitution on Electronic and Steric Properties

The introduction of a fluorine atom into a molecular scaffold is a common strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacological properties. nih.gov Due to its high electronegativity and small van der Waals radius, fluorine can exert significant electronic effects with minimal steric perturbation. nih.gov

In the context of the chroman ring, the fluorine at the C7 position imparts several key characteristics:

Electronic Effects : As the most electronegative element, fluorine acts as a strong electron-withdrawing group through induction. This effect lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org This modification can enhance the molecule's resistance to oxidative metabolism and improve its pharmacokinetic profile. rsc.org The electron-withdrawing nature of the 7-fluoro substituent can also influence the acidity of the C3-hydroxyl group and the basicity of the C4-amino group, potentially altering hydrogen bonding interactions with target receptors. Studies on substituted chroman-4-ones have shown that the electronic nature of substituents can dramatically alter biological activity, with electron-poor compounds often being more potent inhibitors of certain enzymes like SIRT2. acs.org

Steric and Conformational Influence : While sterically small, fluorine can influence molecular conformation. The presence of a C-F bond can lead to specific intramolecular interactions, such as C-H···F hydrogen bonds, which can stabilize particular conformations and influence the supramolecular organization in the solid state. rsc.org Furthermore, fluorine substitution can block sites of metabolic attack. For instance, fluorinating a potential site of hydroxylation can prevent that metabolic pathway, thereby increasing the compound's bioavailability and duration of action. rsc.org

Role of Stereochemistry at Chiral Centers (C3 and C4) on Biological Interactions

The (3S,4S)-4-Amino-7-fluorochroman-3-OL molecule has two adjacent chiral centers at the C3 and C4 positions. The specific spatial arrangement of the hydroxyl and amino groups is paramount for precise molecular recognition and biological activity. nih.gov Biological systems, particularly protein receptors and enzymes, are chiral environments, and thus often exhibit a high degree of stereoselectivity towards their ligands.

Investigations into related 3-amino-chromane analogues have demonstrated the critical importance of this stereochemistry. For example, in a series of compounds targeting the sigma-1 (σ1) receptor, the (3R,4R) enantiomers consistently displayed higher binding affinity and greater selectivity compared to their (3S,4S) counterparts. acs.org This highlights that stereochemistry can be a key driver for both potency and pharmacokinetics. nih.gov

A comparison between enantiomeric pairs of 3-amino-chromane derivatives revealed significant differences in their biological profiles:

Binding Affinity : For one analogue, the (3S,4S) configuration led to a nearly 50-fold decrease in σ1 receptor binding activity compared to the (3R,4R) isomer. acs.org

Receptor Selectivity : The (3S,4S) enantiomers showed a marked decrease in selectivity for the σ1 receptor over the transmembrane protein 97 (TMEM97) and an increased off-target affinity for the 5-HT2B receptor. acs.org

This stereochemical preference suggests that the specific orientation of the amino and hydroxyl groups in the (3S,4S) isomer results in a different, and in some cases less optimal, fit within the receptor's binding pocket compared to the (3R,4R) isomer. This could be due to unfavorable steric clashes or the inability to form key hydrogen bonds. Such differences in activity between stereoisomers underscore that a stereoselective uptake mechanism may be responsible for the enhanced biological activity of a specific isomer. nih.govresearchgate.netmalariaworld.org

Table 1: Impact of Stereochemistry on Sigma-1 (σ1) Receptor Binding in a 3-Amino-Chromane Analog

| Compound/Stereochemistry | σ1 Binding Affinity (pKi) | σ1 vs TMEM97 Selectivity | 5-HT2B Receptor Affinity |

|---|---|---|---|

| (3R,4R)-3a | ~8.7 (High Affinity) | 36-fold | >10,000 nM (Low Affinity) |

| (3S,4S)-3a | ~7.2 (Lower Affinity) | 4-fold | 400 nM (Increased Affinity) |

Data derived from studies on 3-amino-chromane analogues. acs.org

Influence of Chroman Ring Substituents on Receptor Binding Affinity and Selectivity

The nature and position of substituents on the aromatic portion of the chroman ring play a crucial role in modulating receptor binding and selectivity. Research has shown that an unsubstituted chroman ring often leads to a loss of biological activity, indicating that substituents are necessary for effective interaction with biological targets. acs.org

The influence of these substituents is multifaceted, involving electronic, steric, and hydrophobic factors:

Position-Dependent Effects : The location of a substituent is critical. For instance, in a series of chroman-4-ones, substituents at the 6- and 8-positions were found to be more important for activity than those at other positions. acs.org In a different series of chroman derivatives targeting the 5-HT1A receptor, a fluoro-substituent at the C6 position resulted in extremely potent affinity and antagonism. nih.gov Conversely, a 7-fluoro substituted chroman-4-one showed only weak activity in a SIRT2 inhibition assay, suggesting the effect is highly context- and target-dependent. acs.org

Electronic and Steric Properties : The electronic properties of the substituent are a key determinant of activity. Studies have shown that larger, electron-withdrawing groups can be favorable for certain targets. acs.org However, this is not a universal rule. For example, in a study of anti-breast cancer chroman derivatives, compounds with a fluorine substituent were less active than those with other halogens like chlorine and bromine. nih.gov This indicates that a simple electron-withdrawing effect is not the only factor, and properties like polarizability and the ability to form specific interactions are also important.

Hydrophobicity and Size : The size and hydrophobicity of the substituent can influence how the ligand fits into a binding pocket. In some cases, increasing the bulk and/or hydrophobicity of the chroman ring system can lead to improved potency. nih.gov However, excessively bulky groups can also diminish activity through steric hindrance. acs.org

The 7-fluoro group in this compound provides a specific combination of a small, highly electronegative substituent that can influence receptor interactions through dipole-dipole or hydrogen bonding interactions without adding significant bulk.

Conformational Analysis and its Correlation with Biological Activity

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and conformational flexibility. wikipedia.org The dihydropyran ring of the chroman scaffold is not planar and can adopt various conformations, such as half-chair or sofa forms. The specific conformation preferred by this compound, and how this conformation is recognized by a biological receptor, is a key aspect of its SAR.

Fluorine substitution can significantly influence the conformational preferences of a molecule. nih.gov For example, studies on fluorinated pyrrolidines have shown that the stereoelectronic gauche effect involving fluorine can stabilize specific ring conformations. nih.gov In the case of the chroman scaffold, the 7-fluoro substituent, along with the C3-hydroxyl and C4-amino groups, will dictate the favored conformation of the heterocyclic ring. This preferred conformation determines the relative orientation of the key pharmacophoric groups, which must be precisely positioned to interact with the amino acid residues in a receptor's binding site.

Comparative Studies with Other Privileged Chroman and Chromanone Scaffolds

The this compound scaffold represents a specific variation of the broader chroman and chromanone families, which are considered privileged structures in drug discovery. nih.gov Comparing its structure and activity with related scaffolds provides valuable SAR insights.

Chroman vs. Chromanone : The most direct comparison is with the chroman-4-one (or chromanone) scaffold. Chromanones feature a ketone at the C4 position, whereas the title compound has an amino group at C4 and a hydroxyl group at C3. This seemingly minor difference—the absence of a C2-C3 double bond in chromanone compared to chromone (B188151), and the C3/C4 substitution in the title compound—leads to significant variations in biological activities. nih.gov The C3-hydroxyl and C4-amino groups in this compound introduce hydrogen bond donor and acceptor capabilities not present in a simple chromanone, opening up interactions with a different set of biological targets.

Comparison with Other Chroman Derivatives : Various chroman derivatives have been developed for a wide range of therapeutic targets. For example, chroman derivatives have been investigated as voltage-gated sodium channel blockers, anticancer agents, and antiepileptics. nih.gov In some of these studies, different substitution patterns were found to be optimal. For instance, for certain anti-breast cancer activities, methoxy (B1213986) and hydroxyl substitutions on the chroman ring were more effective than benzyl (B1604629) substitutions. nih.gov This contrasts with studies on SIRT2 inhibitors where electron-withdrawing groups were preferred. acs.org These comparisons highlight that the aminofluorochroman-ol scaffold is a distinct chemical entity whose biological profile cannot be directly extrapolated from other chroman or chromanone analogues. The unique combination of the 7-fluoro substituent and the trans-amino alcohol functionality defines its specific pharmacological potential.

Elucidating Molecular Mechanisms of Action: Receptor and Enzyme Interactions of 3s,4s 4 Amino 7 Fluorochroman 3 Ol

Investigations into Dopamine (B1211576) Receptor Modulatory Activity (D1/D2)

There is no available research on the modulatory effects of (3S,4S)-4-Amino-7-fluorochroman-3-OL on dopamine D1 or D2 receptors.

Analysis of Serotonin (B10506) Receptor (5-HT1A) Antagonism

No studies have been found that analyze the antagonistic properties of this compound at the serotonin 5-HT1A receptor.

Estrogen Receptor Binding Studies

There is no published data on the binding affinity or interaction of this compound with estrogen receptors.

Inhibition of Key Enzymes (e.g., Pteridine Reductase 1, Monoamine Oxidase-B)

Research into the inhibitory activity of this compound against enzymes such as Pteridine Reductase 1 or Monoamine Oxidase-B has not been identified.

PD-1/PD-L1 Antagonism Research

There is no available information to suggest that this compound has been investigated for PD-1/PD-L1 antagonism.

Investigations into Antimicrobial and Antiviral Target Interactions

No studies concerning the interaction of this compound with antimicrobial or antiviral targets have been found in the public domain.

Cellular Pathway Modulation Studies and Effects on Cellular Processes

There is a lack of research on the modulation of any cellular pathways or the effects on cellular processes by this compound.

Preclinical Research Paradigms for Evaluating the Biological Activity of 3s,4s 4 Amino 7 Fluorochroman 3 Ol

In Vitro Cellular Assays for Biological Response

In vitro cellular assays are a cornerstone of early drug discovery, providing a controlled environment to assess a compound's effect on living cells. These assays can reveal a compound's potential to modulate specific cellular pathways, its affinity for biological targets, and its general impact on cell viability.

Cell-Based Reporter Assays (e.g., adenylate cyclase assay for 5-HT1A receptor modulation)

Cell-based reporter assays are designed to measure the activity of a specific signaling pathway. For instance, an adenylate cyclase assay is commonly used to evaluate compounds that may modulate G-protein coupled receptors, such as the serotonin (B10506) 5-HT1A receptor. In this type of assay, cells are engineered to produce a measurable signal, like light or a color change, in response to the activation or inhibition of the pathway. This allows researchers to quantify the effect of a compound like (3S,4S)-4-Amino-7-fluorochroman-3-OL on the receptor's function. No such studies have been reported for this specific compound.

Enzyme Inhibition Assays

Enzyme inhibition assays are critical for identifying compounds that can block the activity of specific enzymes, which is a common mechanism for many therapeutic drugs. These assays measure the rate of an enzymatic reaction in the presence and absence of the test compound. A reduction in the reaction rate indicates inhibition. While derivatives of similar structures, such as aminopyrrolidine-3-ol, have been evaluated as BACE1 inhibitors, there is no available data on the enzyme inhibition profile of this compound.

Radioligand Binding Assays for Receptor Affinity

Radioligand binding assays are employed to determine how strongly a compound binds to a specific receptor. chiralen.com In these experiments, a radiolabeled ligand with known affinity for the receptor is used. The test compound is then introduced to compete with the radioligand for binding to the receptor. chiralen.com By measuring the displacement of the radioligand, the affinity of the test compound can be determined. chiralen.com Research on other 3-amino-chromane derivatives has shown that stereochemistry can significantly impact receptor affinity, with the (3R,4R) enantiomers often showing higher affinity for the σ1 receptor than the (3S,4S) enantiomers. researchgate.net However, specific radioligand binding data for this compound is not available.

General Cytotoxic Activity Evaluation (for compound screening and selectivity)

Evaluating the general cytotoxicity of a compound is a crucial step to ensure that its biological effects are not simply due to cell death. These assays expose various cell lines to the compound and measure cell viability. This helps to identify the concentration range at which the compound is active without being toxic and provides an early indication of its therapeutic window. There are no published reports on the cytotoxic activity of this compound.

Efficacy in Cell Culture Models of Pathogens (e.g., influenza virus, Mycobacterium tuberculosis, Leishmania infantum)

For compounds being investigated as potential anti-infective agents, their efficacy is tested in cell culture models infected with specific pathogens. These assays measure the compound's ability to inhibit the growth or replication of viruses, bacteria, or parasites within the host cells. While some fluorinated compounds and chroman derivatives have shown antimicrobial or antifungal properties, no such studies have been reported for this compound.

Biochemical Assays for Target Engagement and Downstream Pathway Analysis

Once a compound has shown activity in cellular assays, biochemical assays are used to confirm that it directly interacts with its intended molecular target and to understand its effects on the subsequent signaling cascade. These cell-free assays provide a more detailed picture of the compound's mechanism of action. Information regarding the use of biochemical assays to evaluate the target engagement and downstream pathway analysis of this compound is currently unavailable in the scientific literature.

Pharmacological Evaluation in Relevant Ex Vivo Models

The ex vivo evaluation of novel psychoactive compounds is a critical step in preclinical research, bridging the gap between in vitro binding affinities and in vivo pharmacological effects. For a compound such as this compound, which is structurally suggestive of a monoamine reuptake inhibitor, ex vivo studies are essential for determining its engagement with and occupancy of target transporters in the central nervous system after systemic administration. These models offer a physiological context that is more complex than isolated cell or membrane preparations, providing valuable insights into a compound's brain bioavailability and its interaction with transporters in their native environment.

Ex vivo binding assays are a primary method for assessing the occupancy of monoamine transporters—namely the serotonin transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT). nih.gov In this paradigm, an animal, typically a rodent, is administered the test compound. After a designated time, the animal is euthanized, and the brain is rapidly excised and dissected into specific regions of interest (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET).

The brain tissue is then homogenized, and the membranes are prepared for a competitive binding assay. This involves incubating the tissue homogenates with a radioligand known to bind specifically to the transporter of interest. The amount of radioligand binding is then measured, and a reduction in binding in the tissue from the drug-treated animal compared to a vehicle-treated control animal indicates that the test compound has occupied the transporter sites. By using various doses of the test compound, a dose-response curve can be generated to determine the dose that produces 50% occupancy (ED50) of the transporter. nih.gov This approach provides a quantitative measure of the compound's ability to engage its target in the brain at pharmacologically relevant concentrations. The sensitivity of these assays can be enhanced by optimizing conditions such as temperature and incubation time to minimize the dissociation of the test compound from the transporter during the assay procedure. nih.gov

Another powerful ex vivo technique is synaptosome uptake assay. Synaptosomes are isolated, sealed nerve terminals that retain functional transporters. In this assay, synaptosomes are prepared from brain regions rich in the desired monoamine transporters. These preparations are then used to measure the uptake of radiolabeled monoamines (e.g., [3H]5-HT for SERT, [3H]NE for NET, or [3H]DA for DAT). By comparing the rate of monoamine uptake in synaptosomes from animals treated with the test compound versus vehicle-treated animals, the functional consequence of transporter occupancy can be determined. A reduction in monoamine uptake would indicate that the compound is acting as a reuptake inhibitor.

Fast-scan cyclic voltammetry (FSCV) in brain slices is a more dynamic ex vivo approach that can measure real-time changes in neurotransmitter release and reuptake. nih.gov In this method, brain slices are prepared from treated animals and are maintained in a recording chamber. An electrode is placed in a specific brain region, and electrical stimulation is used to evoke neurotransmitter release. The FSCV technique allows for the direct measurement of the concentration and clearance kinetics of monoamines in the extracellular space. A compound that inhibits monoamine reuptake would be expected to prolong the clearance time of the neurotransmitter from the synapse, which can be quantified with this method. nih.gov

While specific ex vivo data for this compound is not currently available in the public domain, the following table illustrates the type of data that would be generated from an ex vivo binding study to characterize its monoamine transporter occupancy profile.

Table 1: Illustrative Ex Vivo Monoamine Transporter Occupancy Data

| Transporter Target | Brain Region | Radioligand | Illustrative ED50 (mg/kg) |

|---|---|---|---|

| SERT | Hippocampus | [³H]Citalopram | Data not available |

| NET | Cortex | [³H]Nisoxetine | Data not available |

Future Research Trajectories and Methodological Innovations for 3s,4s 4 Amino 7 Fluorochroman 3 Ol

Development of Novel and More Efficient Stereoselective Synthetic Routes

One promising strategy involves the stereoselective addition of nucleophiles to N-tert-butylsulfinylimines derived from 7-fluorochroman-4-one (B47714). us.es This method has been successfully applied to the synthesis of related 4-amino-3,4-dihydrocoumarin derivatives, achieving high diastereoselectivity controlled by the sulfinyl group. us.es Adapting this approach could provide a direct and highly selective route to the desired (3S,4S) diastereomer.

Further avenues for exploration include:

Organocatalytic Asymmetric Reactions: Employing chiral catalysts to control the stereoselective introduction of the amine and hydroxyl groups.

Enzymatic Resolutions: Using lipases or other enzymes for the kinetic resolution of racemic intermediates to isolate the desired enantiomer with high purity.

Substrate-Controlled Synthesis: Leveraging the inherent structure of advanced intermediates to direct the stereochemical outcome of subsequent reactions, a strategy that has proven effective for other complex chiral amines. researchgate.net

Table 1: Comparison of Potential Stereoselective Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Key Challenges | Relevant Literature |

|---|---|---|---|

| Chiral Auxiliary (e.g., N-sulfinylimine) | High diastereoselectivity, predictable stereochemical outcome. | Requires stoichiometric use of the auxiliary and subsequent removal. | us.es |

| Catalytic Asymmetric Aminohydroxylation | Atom-economical, potential for high enantiomeric excess. | Development of a specific catalyst for the fluorinated chromene substrate. | nih.gov |

| Enzymatic Kinetic Resolution | High selectivity, environmentally benign conditions. | Maximum theoretical yield of 50%, requires screening for a suitable enzyme. | nih.gov |

Advanced Structural Characterization Techniques for Dynamic Processes and Transient States

Understanding the conformational dynamics and transient intermediate states of (3S,4S)-4-Amino-7-fluorochroman-3-OL is essential for elucidating its mechanism of action. The fluorine atom at the C7 position serves as a valuable spectroscopic handle.

Future research should employ advanced Nuclear Magnetic Resonance (NMR) techniques. Specifically, 19F NMR spectroscopy can be used to probe the local electronic environment of the fluorine atom, providing insights into intermolecular interactions with biological targets. ljmu.ac.ukresearchgate.net Solid-state NMR could also be applied to characterize the structure of the molecule within a protein binding pocket. researchgate.net

To capture dynamic processes, techniques such as Temperature-Variable NMR and computational molecular dynamics simulations will be crucial. These methods can reveal the conformational flexibility of the chroman ring system and how it might adapt upon binding to a target. Characterizing transient states, for example during enzymatic reactions or receptor binding, may require time-resolved spectroscopic methods to understand the complete interaction pathway.

Integration of Artificial Intelligence and Machine Learning in Rational Drug Design and Discovery for Chroman Scaffolds

Generative Models: Deep learning generative models, such as Recurrent Neural Networks (RNNs) or Generative Adversarial Networks (GANs), can be trained on known bioactive molecules to design novel chroman derivatives. nih.govresearchgate.net These models can explore a vast chemical space to generate structures with optimized properties, such as enhanced potency or improved metabolic stability. nih.gov

Predictive QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models can be developed using ML algorithms to predict the biological activity of new chroman analogs. drug-dev.com By analyzing large datasets, these models can identify key structural features that are essential for activity, guiding medicinal chemists to prioritize the synthesis of the most promising compounds. cas.org

ADMET Prediction: AI platforms can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of virtual compounds. This allows for the early-stage filtering of candidates that are likely to fail in later development stages, making the drug discovery pipeline more efficient. nih.gov

Table 2: Applications of AI/ML in Chroman Scaffold Drug Discovery

| AI/ML Technique | Specific Application | Expected Outcome | Relevant Literature |

|---|---|---|---|

| Generative Adversarial Networks (GANs) | De novo design of novel chroman derivatives. | Generation of unique, synthesizable molecules with desired target-specific properties. | researchgate.net |

| Recurrent Neural Networks (RNNs) | Creation of scaffold-focused chemical libraries. | A diverse library of novel chroman compounds for virtual or high-throughput screening. | nih.gov |

| Deep Learning QSAR | Prediction of bioactivity and physicochemical properties. | Accurate ranking of virtual compounds to prioritize synthesis and testing. | nih.gov |

Exploration of New Biological Targets and Disease Indications Based on Mechanistic Insights

While the chroman and chromanone scaffolds are known to possess a wide range of biological activities, including anticancer and anti-inflammatory effects, the specific molecular targets are often not fully understood. researchgate.netnih.gov A critical future trajectory for this compound is the identification of its specific biological targets.